molecular formula C9H12ClFSi B3057143 (Chloromethyl)(4-fluorophenyl)dimethylsilane CAS No. 770-90-1

(Chloromethyl)(4-fluorophenyl)dimethylsilane

Cat. No. B3057143
Key on ui cas rn: 770-90-1
M. Wt: 202.73 g/mol
InChI Key: WLPWONBNZDKSEN-UHFFFAOYSA-N
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Patent
US06313344B1

Procedure details

250 ml of n-butyl lithium (1.6M in hexane) are added to 39 ml of 4-bromo-fluoro-benzene in 400 ml of tetrahydrofuran within a period of 45 minutes with stirring at −70° C. The mixture is stirred for a further 30 minutes and then 53 ml of chloromethyl-dimethyl-chlorosilane dissolved in 50 ml of tetrahydrofuran are added dropwise. The mixture is stirred at −70° C. for a further 30 minutes and the temperature of the reaction mixture is then allowed to rise to 0° C. The reaction mixture is poured onto 200 ml of ice, and 300 ml of diethyl ether are added; the mixture is washed with water and saturated sodium chloride solution and dried over sodium sulfate; the solvent is evaporated off in vacuo. Distillation of the residue at 97-105° C. (21 mbar) yields the title product.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1.[Cl:14][CH2:15][Si:16]([CH3:19])([CH3:18])Cl.C(OCC)C>O1CCCC1>[Cl:14][CH2:15][Si:16]([CH3:19])([CH3:18])[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
39 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
53 mL
Type
reactant
Smiles
ClC[Si](Cl)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
with stirring at −70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for a further 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
are added dropwise
STIRRING
Type
STIRRING
Details
The mixture is stirred at −70° C. for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to rise to 0° C
ADDITION
Type
ADDITION
Details
are added
WASH
Type
WASH
Details
the mixture is washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue at 97-105° C. (21 mbar)

Outcomes

Product
Name
Type
product
Smiles
ClC[Si](C1=CC=C(C=C1)F)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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